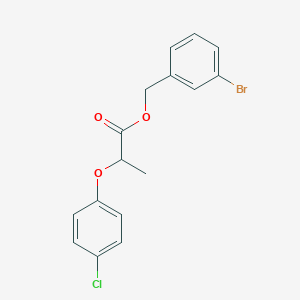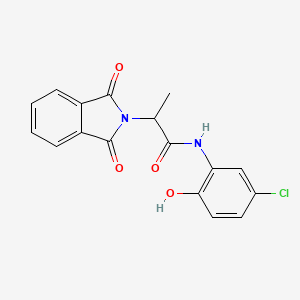![molecular formula C15H17BrN4O4S2 B4178546 5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-methyl-2-nitroaniline](/img/structure/B4178546.png)
5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-methyl-2-nitroaniline
Overview
Description
The compound 5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-methyl-2-nitroaniline is a complex organic molecule that features a combination of aromatic rings, a piperazine ring, and various functional groups such as bromine, sulfonyl, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-methyl-2-nitroaniline typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may include:
Formation of the 5-bromo-2-thienyl sulfonyl chloride: This can be achieved by reacting 5-bromo-2-thiophene with chlorosulfonic acid.
Reaction with piperazine: The sulfonyl chloride intermediate is then reacted with piperazine to form the 5-bromo-2-thienyl sulfonyl piperazine derivative.
Nitration of the aromatic ring: The next step involves nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Formation of the final compound:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its multiple functional groups.
Material Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for designing new drugs, particularly those targeting the central nervous system or as anti-inflammatory agents.
Biological Probes: It can be used in the development of probes for studying biological pathways.
Industry
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: The compound can be used as a standard or reference material in analytical techniques.
Mechanism of Action
The mechanism of action of 5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-methyl-2-nitroaniline would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the piperazine ring suggests potential binding to neurotransmitter receptors, while the nitro and sulfonyl groups may participate in redox reactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
(5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)methylamine: Similar structure but with a chlorine atom instead of bromine.
(5-{4-[(5-methyl-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)methylamine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 5-{4-[(5-bromothiophen-2-yl)sulfonyl]piperazin-1-yl}-N-methyl-2-nitroaniline may confer unique reactivity and binding properties compared to its analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s overall behavior in chemical reactions and biological interactions.
Properties
IUPAC Name |
5-[4-(5-bromothiophen-2-yl)sulfonylpiperazin-1-yl]-N-methyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4O4S2/c1-17-12-10-11(2-3-13(12)20(21)22)18-6-8-19(9-7-18)26(23,24)15-5-4-14(16)25-15/h2-5,10,17H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHJSSGOXWALQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-nitro-4-(propylamino)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4178464.png)
![1-[2-(Thiophen-2-ylmethylamino)ethylamino]propan-2-ol;dihydrochloride](/img/structure/B4178465.png)

![N~2~-[4-(1-adamantyl)phenyl]-N~2~-(methylsulfonyl)-N~1~-3-pyridinylglycinamide](/img/structure/B4178480.png)
![7-[(3-BROMOPHENYL)METHYL]-8-[(3-HYDROXYPROPYL)AMINO]-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B4178496.png)
![2-[(phenylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4178502.png)
![2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4178516.png)
![2-[(4-bromobenzyl)thio]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B4178525.png)
![5-bromo-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4178531.png)

![Methyl 2-[[3-(3-bromophenyl)-1-(2-cyanoethyl)pyrazole-4-carbonyl]amino]acetate](/img/structure/B4178554.png)
![1-[({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4178555.png)
![8'-ethoxy-4',4',6'-trimethyl-1,4,5',6'-tetrahydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4178567.png)
![N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4178574.png)
